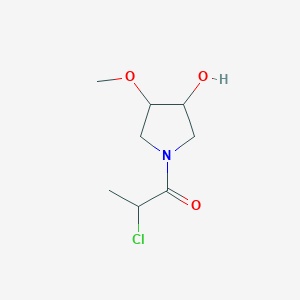
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one (2-C1-3-HO-4-MeO-Pyrrolidin-1-yl) is an organic compound that has a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of certain drugs, such as antifungal agents, anti-inflammatory agents, and anticoagulants. In addition, it has been used in the synthesis of various other compounds, such as surfactants, dyes, and catalysts.
Aplicaciones Científicas De Investigación
Catalytic Applications
The synthesis of ionic liquid-based Ru(II)–phosphinite compounds showcases the utility of related chloro- and hydroxy-substituted propanones in catalysis, particularly in the transfer hydrogenation of ketones. These compounds serve as efficient catalysts, achieving high conversions of ketones to corresponding alcohols, demonstrating the potential of structurally similar molecules in facilitating chemical reactions with excellent efficiency (Aydemir et al., 2014).
Antimicrobial Screening
Research into the synthesis and antimicrobial activity of various derivatives, including those structurally related to 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one, highlights their potential use in combating microbial infections. Novel compounds synthesized from related precursors exhibited significant antimicrobial properties, pointing to the potential of these molecules in developing new antimicrobial agents (Nagamani et al., 2018).
As Intermediates for Biologically Active Compounds
The preparation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrates the role of similar molecules as intermediates in the synthesis of biologically active compounds. These intermediates have been explored for their antimicrobial and antioxidant activities, providing a foundation for the development of beta blockers and other pharmacologically relevant substances (Čižmáriková et al., 2020).
Synthesis of Adhesive Polymers
The synthesis of monomers for adhesive polymers, such as 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, illustrates the utility of related compounds in polymer chemistry. These monomers, derived from structurally akin molecules, exhibit improved hydrolytic stability and are used in the formation of cross-linked products with potential applications in dental adhesives and coatings (Moszner et al., 2006).
Propiedades
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-5(9)8(12)10-3-6(11)7(4-10)13-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLIINWLUWPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



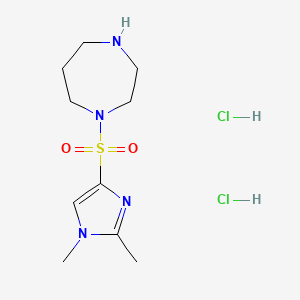
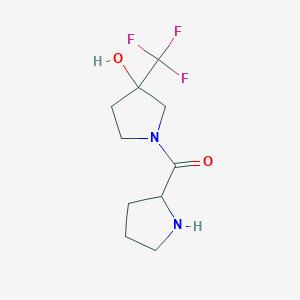



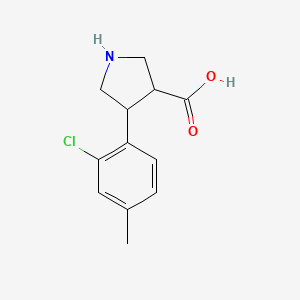

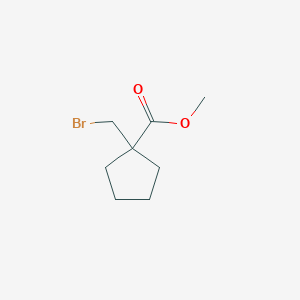
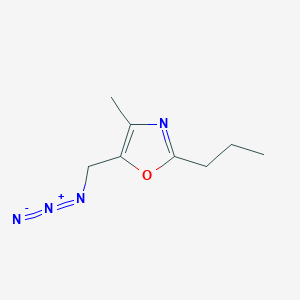
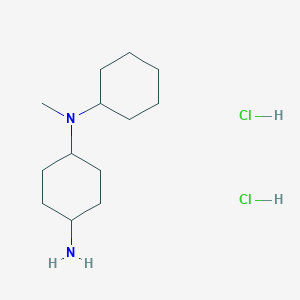
![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)


![Ethyl 5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate](/img/structure/B1477985.png)